![molecular formula C7H15ClN2O2 B1428302 [1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride CAS No. 1350362-09-2](/img/structure/B1428302.png)

[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride

Descripción general

Descripción

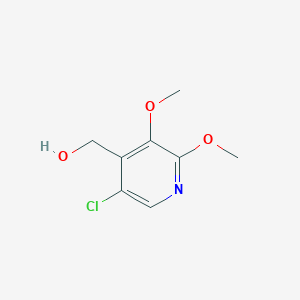

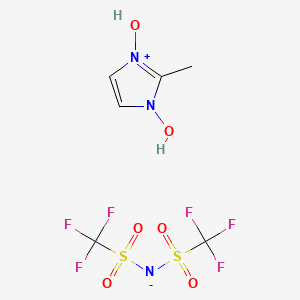

“[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride” is a chemical compound with the molecular formula C7H15ClN2O2 . It is also known as Etizolam, which belongs to the benzodiazepine-like drug class. It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of “[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride” could potentially involve the use of diazomethane. Carboxylic acids react with diazomethane to produce methyl esters . Due to the high reactivity of diazomethane, it is produced in-situ and then immediately reacted with the carboxylic acid to produce the methyl ester .Molecular Structure Analysis

The molecular structure of “[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride” consists of a seven-membered ring with two nitrogen atoms and a carboxylic acid methyl ester group .Chemical Reactions Analysis

The primary chemical reaction involved in the formation of “[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride” is the reaction of carboxylic acids with diazomethane to produce methyl esters . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid .Physical And Chemical Properties Analysis

“[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride” has a molecular weight of 194.659 Da . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources.Aplicaciones Científicas De Investigación

Synthesis and Utility

- A practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, was established for multikilogram production. The chiral 1,4-diazepane construction utilized intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol, showcasing the synthetic utility of diazepane derivatives (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

- Efficient synthesis of substituted chiral 1,4-oxazepanes and 1,4-diazepanes from Garner aldehyde through reductive amination with amino ester hydrochlorides followed by intramolecular cyclization as key steps demonstrates the versatility of diazepanes in organic synthesis (Das, Srivastava, & Panda, 2010).

Chemical Properties and Reactions

- The molecular structure of a methyl ester derivative of a 1,4-diazepane compound, showing a pentacyclic system including four five-membered rings and a seven-membered 1,4-diazepane ring, highlights the complex conformational nature of these compounds. The study of its crystal structure provides insights into the spatial arrangement and potential reactivity of similar diazepane derivatives (Toze, Airiyan, Nikitina, Sorokina, & Khrustalev, 2011).

- Research on the alkylation of butylenethiourea with α-halo carboxylic acids and esters, including 1,3-diazepane-2-thione, contributes to understanding the reactivity of diazepanes under different chemical conditions. Such studies are crucial for developing novel synthetic pathways and derivatives of diazepanes (Kushakova, Ramsh, Lifontova, Garabadgiu, & Belobrzhetskaja Kosta, 2006).

Pharmaceutical and Biological Applications

- The synthesis of 1,4-diazepanes with different substituents, and their evaluation as σ1 receptor ligands, demonstrates the potential pharmaceutical applications of diazepane derivatives. These compounds show promise for treating diseases like Alzheimer's, highlighting the significant biomedical relevance of diazepane research (Fanter, Müller, Schepmann, Bracher, & Wünsch, 2017).

Direcciones Futuras

“[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride” is used for pharmaceutical testing . It is also known as Etizolam, which was first introduced to the pharmaceutical market in Japan in 1983 as a treatment for anxiety, insomnia, and certain other conditions. Future directions could include further exploration of its potential uses in the pharmaceutical industry.

Propiedades

IUPAC Name |

methyl 1,4-diazepane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-5-2-3-8-4-6-9;/h8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAVZDQVXDRGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylic acid 7-tert-butyl ester 3-ethyl ester](/img/structure/B1428221.png)

![tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1428223.png)

![Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1428225.png)

![8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid](/img/structure/B1428236.png)

![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate](/img/structure/B1428240.png)

![7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428241.png)